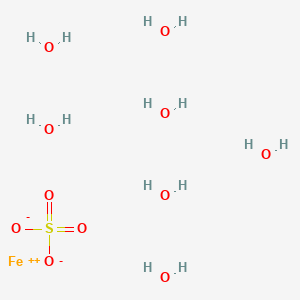
硫酸第一鉄七水和物
概要
説明
Ferrous sulfate heptahydrate, also known as Iron (II) sulfate heptahydrate, is a hydrate that is the heptahydrate form of iron (2+) sulfate . It is used as a source of iron in the treatment of iron-deficiency anemia . It has a role as a nutraceutical, an anti-anemic agent, and a reducing agent .
Synthesis Analysis
Ferrous sulfate heptahydrate can be synthesized using a green synthesis approach. In one method, Phoenix dactylifera extract was used as a reducing agent and iron sulfate heptahydrate was used as a substrate .Molecular Structure Analysis
The molecular formula of Ferrous sulfate heptahydrate is FeH14O11S . The IUPAC name is iron (2+);sulfate;heptahydrate . The InChI is InChI=1S/Fe.H2O4S.7H2O/c;1-5 (2,3)4;;;;;;;/h; (H2,1,2,3,4);7*1H2/q+2;;;;;;;;/p-2 .Chemical Reactions Analysis
The intermediate products of thermal decomposition of ferrous sulfate heptahydrate have been investigated. It was found that the monohydrate undergoes dehydration followed by oxidation, or combined hydrolysis and oxidation to Fe 2 O (SO 4) 2 and Fe (OH)SO 4, respectively .Physical And Chemical Properties Analysis
Ferrous sulfate heptahydrate appears as blue-green deliquescent crystals . It has a molar mass of 278.02 g/mol . It is soluble in water with a solubility of 15.65 g/100 mL at 0 °C and 51.35 g/100 mL at 54 °C .科学的研究の応用
鉄強化
硫酸第一鉄七水和物は、工業用鉄廃棄物を鉄強化のための材料に処理する際に使用されます . これは特に、貧血などの状態につながる可能性のある鉄欠乏症に対処する上で重要です . 鉄廃棄物は硫酸に溶解され、ろ過され、結晶化されて硫酸第一鉄を形成します .
その他の鉄化合物の調製
硫酸第一鉄七水和物は、その他の鉄化合物の調製における前駆体として役立ちます . これらの化合物は、芝生コンディショナーや羊毛染色用の媒染剤など、さまざまな用途があります .
インクの製造
硫酸第一鉄七水和物は、鉄媒染インクを含むインクの製造に使用されます . このタイプのインクは何世紀にもわたって使用されており、その耐久性と退色に対する抵抗力で知られています。
還元剤
還元剤として、硫酸第一鉄七水和物は、セメント中のクロメートの還元に使用されます . これは、有害なクロム化合物の放出を防ぐ上で重要です。
廃水処理
硫酸第一鉄七水和物は、廃水の処理に使用されます . これは汚染物質の除去に重要な役割を果たし、この用途での使用は世界中で増加しています .
培地の組成
硫酸第一鉄七水和物は、Bold の基礎培地の組成に使用されてきました . この培地は、多くの種類の藻類や原生生物の培養によく使用されます。
熱分析研究
硫酸第一鉄七水和物は、空気中でその熱分解を研究するために、等温および動的熱分析方法に使用されます .
結晶化研究
硫酸第一鉄七水和物は、結晶化研究に使用されます . これらの研究は、さまざまな条件下でのこの化合物の特性と挙動を理解する上で重要です .
作用機序
Target of Action
Ferrous sulfate heptahydrate primarily targets the body’s iron deficiency. It is used as an iron supplement to prevent or treat iron deficiency anemia . Iron is necessary for the production of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to all parts of the body .
Mode of Action
Ferrous sulfate heptahydrate works by replacing iron in the body. Iron is found in hemoglobin, myoglobin, and other enzymes, allowing the transportation of oxygen via hemoglobin . The iron in ferrous sulfate is in a form that is easily absorbed by the body, which helps to increase the iron levels in the body and aids in the production of red blood cells .
Biochemical Pathways
The iron provided by ferrous sulfate heptahydrate is crucial for several biochemical pathways. It plays a vital role in the synthesis of DNA and collagen, energy metabolism, immune function, and the regulation of cell growth and differentiation .
Pharmacokinetics
Iron is absorbed in the duodenum and upper jejunum. In individuals with normal serum iron stores, about 10% of an oral dose is absorbed. This absorption rate increases to 20% to 30% in individuals with inadequate iron stores . The protein binding for ferrous sulfate is equal to or greater than 90%. It is bound to transferrin and ferritin, ferroportin, myoglobin, and other enzymes .
Result of Action
The primary result of ferrous sulfate heptahydrate action is the prevention and treatment of iron deficiency anemia. By increasing the iron levels in the body, it supports the formation of erythrocytes, also known as red blood cells . This leads to an increase in the body’s capacity to transport oxygen, thereby alleviating the symptoms of iron deficiency anemia.
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "Ferrous sulfate heptahydrate can be synthesized by reacting iron with sulfuric acid in the presence of water and oxygen.", "Starting Materials": ["Iron", "Sulfuric acid", "Water", "Oxygen"], "Reaction": [ "1. Dissolve iron in dilute sulfuric acid to form ferrous sulfate solution.", "2. Add excess sulfuric acid to the ferrous sulfate solution to prevent oxidation.", "3. Heat the solution to evaporate excess water and concentrate the ferrous sulfate solution.", "4. Cool the concentrated solution to room temperature to allow the formation of ferrous sulfate heptahydrate crystals.", "5. Filter the crystals and wash with cold water to remove impurities.", "6. Dry the crystals at a low temperature to obtain pure ferrous sulfate heptahydrate." ] } | |
CAS番号 |
7782-63-0 |
分子式 |
FeH4O5S |
分子量 |
171.94 g/mol |
IUPAC名 |
iron;sulfuric acid;hydrate |
InChI |
InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
InChIキー |
HRZKFCSHISLTEI-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Fe+2] |
正規SMILES |
O.OS(=O)(=O)O.[Fe] |
外観 |
Solid powder |
その他のCAS番号 |
15491-23-3 7782-63-0 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
20908-72-9 58694-83-0 10028-21-4 |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Aktiferrin Apo-Ferrous Sulfate biofer Ceferro Conferon Eisendragees-ratiopharm Eisensulfat Stada Feospan Fer-Gen-Sol Fer-in-Sol Feratab Fero-Gradumet Ferodan Ferogradumet Ferro-Gradumet Ferrogamma Ferrograd FERROinfant ferrous sulfate ferrous sulfate, heptahydrate ferrous sulphate Hämatopan Haemoprotect Hemobion Hemofer iron(II) sulfate heptahydrate Kendural Mol-Iron Plastufer Slow-Fe Vitaferro Kapseln |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ferrous sulfate heptahydrate?
A1: The molecular formula of ferrous sulfate heptahydrate is FeSO4·7H2O, and its molecular weight is 278.02 g/mol.
Q2: What are some methods to determine the content of free water in ferrous sulfate heptahydrate?
A: A rapid method involves using ferrous sulfate monohydrate as a desiccant. Ferrous sulfate heptahydrate is sandwiched between layers of ferrous sulfate monohydrate and filter paper. After a set time, the weight difference of the ferrous sulfate heptahydrate indicates the amount of free water absorbed by the monohydrate. []
Q3: How is ferrous sulfate heptahydrate used in wastewater treatment?
A: Ferrous sulfate heptahydrate serves as a source of ferrous ions (Fe2+) in the Fenton oxidation process, an advanced oxidation process for treating wastewater. It reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals, which degrade organic pollutants. [, ]
Q4: What are alternative reagents for reducing hexavalent chromium in contaminated soil?
A: Sodium thiosulfate presents a less expensive alternative to ferrous sulfate heptahydrate for reducing hexavalent chromium in contaminated soil. It has shown comparable efficacy in reducing Cr(VI) to Cr(III). [, ]
Q5: What is a significant environmental concern associated with the production of titanium dioxide?
A: The production of titanium dioxide generates a substantial amount of ferrous sulfate heptahydrate as a byproduct, leading to waste management challenges. [, ]
Q6: What are some approaches to utilize ferrous sulfate heptahydrate waste?
A: Ferrous sulfate heptahydrate waste can be utilized to co-produce valuable products like sulfuric acid, fine iron powder, and iron oxide red through a process involving oxygen-enriched roasting and cinder fractionation. [] It can also be processed into feed-grade ferrous sulfate monohydrate. []
Q7: Can ferrous sulfate heptahydrate be used to reduce ammonia emissions in poultry farming?
A: Yes, applying ferrous sulfate heptahydrate to poultry manure can effectively reduce ammonia volatilization by lowering manure pH and inhibiting the growth of certain bacteria. [] Studies show that a 10% concentration effectively lowers pH and reduces total coliform bacteria. []
Q8: What are some other applications of ferrous sulfate heptahydrate?
A8: Beyond environmental remediation, ferrous sulfate heptahydrate finds applications in various fields.
- Agriculture: It is used as a fertilizer, particularly for crops requiring iron. [, ]
- Animal feed: It can be incorporated into animal feed to supplement iron levels. [, ]
- Bioleaching: It serves as a medium for sulfur-oxidizing bacteria in bioleaching processes for extracting gold and silver from ores. []
Q9: What are the research needs regarding ferrous sulfate heptahydrate's impact on livestock?
A: While ferrous sulfate heptahydrate is used in animal feed, further research is needed to fully understand its impact on rumen fermentation, microbial communities, and meat quality in different livestock. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

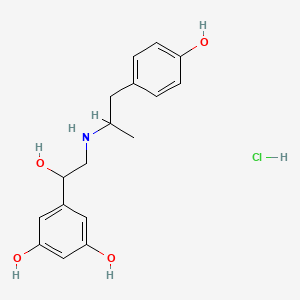
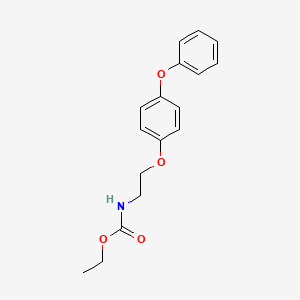


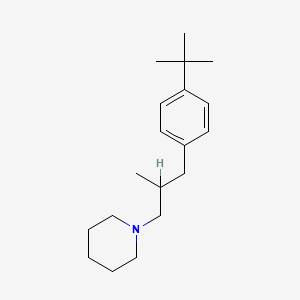


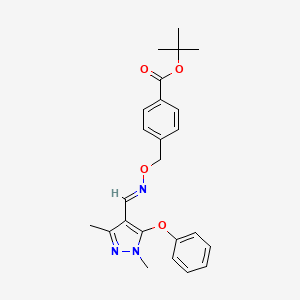

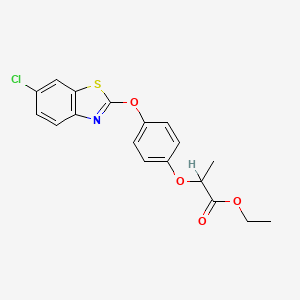

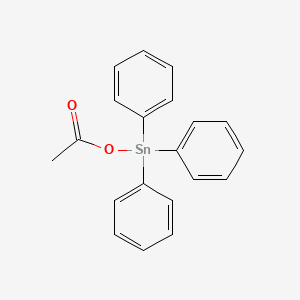
![5-(5,6-Dimethoxy-1-benzimidazolyl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide](/img/structure/B1672544.png)
![4-[(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methylamino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B1672547.png)